molecular formula C18H15N5O2S2 B2846211 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847401-15-4

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2846211
CAS RN: 847401-15-4
M. Wt: 397.47
InChI Key: VKQGXKXZWBSKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned contains a thiazole and a triazole ring. Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . It is a pale yellow liquid with a pyridine-like odor . The thiazole ring is notable as a component of the vitamin thiamine (B1) .


Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons .


Chemical Reactions Analysis

Thiazoles undergo various chemical reactions, including electrophilic substitution, due to the presence of electron-rich nitrogen and sulfur atoms .


Physical And Chemical Properties Analysis

Thiazole itself has a molecular formula of C3H3NS and a molar mass of 85.12 g/mol . It has a boiling point of 116 to 118 °C .

Scientific Research Applications

Antimicrobial Applications

Several studies have explored the antimicrobial properties of derivatives similar to the compound . For instance, novel thiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant inhibitory effects against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013). Another study focused on novel thiazole derivatives, which showed considerable antimicrobial effects against foodborne pathogens and yeast, suggesting their application in combating microbial infections (Cankilic & Yurttaş, 2017).

Anticancer Applications

The compound and its derivatives have also been investigated for their anticancer properties. Research into 5-methyl-4-phenyl thiazole derivatives as anticancer agents demonstrated selective cytotoxicity towards human lung adenocarcinoma cells, indicating their potential in cancer therapy (Evren et al., 2019). Another study synthesized and evaluated the anticancer activities of new thiazolo[3,2-b][1,2,4]triazol-6-ones on various cancer cell lines, revealing their effectiveness, particularly against renal cancer and leukemia (Lesyk et al., 2007).

Synthetic Utility

The compound demonstrates versatile synthetic utility in heterocyclic chemistry. It serves as a precursor in cascade reactions for synthesizing various heterocycles, showcasing excellent atom economy. This includes the synthesis of 2-iminothiazoles and thioparabanic acids, which have potential applications in medicinal chemistry and drug design (Schmeyers & Kaupp, 2002).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, thiazole derivatives are often used in medicinal chemistry due to their diverse biological activities .

Safety and Hazards

The safety and hazards would depend on the specific compound and its concentration. Some thiazole derivatives can cause skin irritation or allergic reactions .

Future Directions

The future directions in the research and application of thiazole and triazole derivatives are vast, given their wide range of biological activities. They are often used in the development of new pharmaceuticals, agrochemicals, and dyes .

properties

IUPAC Name

2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c19-15(24)11-26-17-21-20-16(23(17)12-6-2-1-3-7-12)10-22-13-8-4-5-9-14(13)27-18(22)25/h1-9H,10-11H2,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQGXKXZWBSKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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